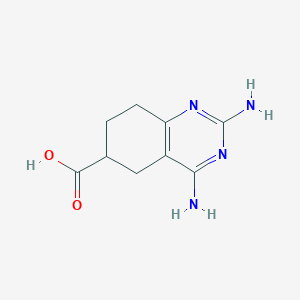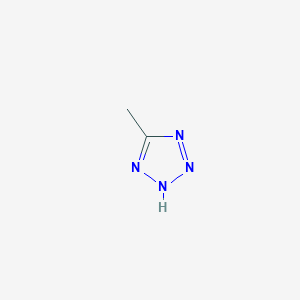
Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate
Overview
Description
Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate is an organic compound with the molecular formula C10H12O4. It is a chiral molecule with two stereocenters, making it an important compound in stereochemistry. This compound is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Mechanism of Action
Target of Action
Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate is a chemical compound with a complex structure The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that this compound can be used as an intermediate in the synthesis of biologically important 5-phenyl substituted δ2-thiazolines , an antidepressant, (+)-(S)-dapoxetine , and ®-Cyclohexyl lactic acid, a building block required for the preparation of an E-selectin inhibitor . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that this compound plays a role in the synthesis of certain biologically important compounds
Result of Action
As an intermediate in the synthesis of certain compounds , it likely contributes to the effects of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate can be synthesized through several methods. One common method involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using a simple reduction protocol . Another method involves the transesterification reaction of the dextrorotatory (2S,3R) enantiomer in an anhydrous medium in the presence of an enzyme that does not affect the levorotatory (2R,3S) enantiomer .
Industrial Production Methods
Industrial production of this compound often involves the use of bioreactors containing specific enzymes. For example, an emulsion bioreactor containing lipase from Serratia marcescens has been proposed for the production of (2R,3S)-3-(4-methoxyphenyl) glycidic acid methyl ester, which is a related compound .
Chemical Reactions Analysis
Types of Reactions
Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and stereochemistry.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropionate: This compound is similar in structure but contains a benzamido group instead of a hydroxyl group.
Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate: This compound contains an epoxy group and a methoxyphenyl group, making it structurally similar but functionally different.
Uniqueness
Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which make it a versatile intermediate in various chemical and biological processes.
Properties
IUPAC Name |
methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDRYSIPXMREGK-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H](C1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate in the synthesis of (+)-(3R,4S,5R,7S)-neoclausenamide?
A1: this compound serves as a crucial starting material in the asymmetric total synthesis of (+)-(3R,4S,5R,7S)-neoclausenamide. [] This specific stereoisomer of the compound allows for the controlled construction of the desired stereochemistry in the final product, which is critical for its biological activity. The synthesis reported achieved a 22.0% overall yield, demonstrating the effectiveness of using this starting material. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)




